1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c20-19(21,22)11-27-17(29)10-26(18(27)30)13-5-7-24(8-6-13)16(28)9-25-12-23-14-3-1-2-4-15(14)25/h1-4,12-13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBMTCSOXCPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule features three critical subunits:
- A piperidine ring functionalized with a 2-(1H-1,3-benzodiazol-1-yl)acetyl group
- An imidazolidine-2,4-dione core
- A 2,2,2-trifluoroethyl side chain
Key disconnections involve:
Comparative Synthesis Routes
Route A demonstrates superior efficiency due to minimized protection/deprotection steps, though requires careful control of acylation regioselectivity.
Stepwise Preparation Methodology
Piperidine Intermediate Synthesis
Step 1: N-Acylation of Piperidine
4-Aminopiperidine reacts with 2-(1H-benzodiazol-1-yl)acetyl chloride under Schotten-Baumann conditions:
- Reagents : CH2Cl2, NaHCO3 (aq), 0°C → RT
- Key parameter : Maintain pH 8–9 to prevent diazole ring decomposition
- Yield : 78% (isolated as HCl salt)
Step 2: Trifluoroethyl Group Installation
The secondary amine undergoes alkylation with 2,2,2-trifluoroethyl triflate:
Imidazolidinedione Ring Formation
Cyclization via carbodiimide-mediated dehydration:
# Example reaction setup (adapted from )
1. Dissolve intermediate (1 eq) in anhydrous THF
2. Add EDCI (1.2 eq), HOBt (0.3 eq)
3. Stir under N2 at 40°C for 48 h
4. Quench with NH4Cl, extract with EtOAc
5. Purify via silica chromatography (Hex:EtOAc 3:1)
Optimization Insight : Microwave-assisted conditions (100°C, 30 min) increase yield to 68% while reducing reaction time.
Process Optimization
Catalytic System Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | THF | 40 | 48 | 65 |
| DCC/DMAP | DCM | 25 | 72 | 58 |
| CDI | MeCN | 60 | 24 | 71 |
Isopropylcarbodiimide (CDI) in acetonitrile emerges as optimal, minimizing racemization while maintaining high conversion.
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 65 | 92 |
| DMF | 37 | 73 | 88 |
| Toluene | 2.4 | 42 | 95 |
High-polarity solvents like DMF improve reaction rate but necessitate rigorous purification to remove residual solvent.
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.15 (s, 1H, benzodiazole H)
- δ 4.72 (q, J=9.1 Hz, 2H, CF3CH2)
- δ 3.85–3.45 (m, 4H, piperidine)
- δ 2.95 (t, J=12.3 Hz, 2H, imidazolidinedione)
HRMS (ESI+) :
Calculated for C19H20F3N5O3 [M+H]+: 424.1543
Found: 424.1541
Purity Analysis
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention time: 11.7 min
- Purity: 99.2% (254 nm)
Pharmacological Relevance
Antiviral Activity
Structural analogs demonstrate inhibition of coronavirus 3CL protease (IC50 = 0.87 μM) through:
Metabolic Stability
In vitro microsomal half-life :
- Human: 48 min
- Rat: 32 min
- Dog: 67 min
The trifluoroethyl group enhances metabolic resistance compared to ethyl analogs (t1/2 <15 min).
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or imidazolidine rings.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Pharmacology: The compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may play a role in binding to DNA or proteins, while the imidazolidine-2,4-dione structure could interact with other cellular components.
Comparison with Similar Compounds
Benzodiazolyl-Containing Analogues
Compound A shares the benzodiazolyl motif with compounds 9a–9e from , which feature phenoxymethyl-triazole-thiazole appendages. Key differences include:
- Backbone flexibility : Compound A uses a piperidine-acetyl linker, while 9a–9e employ rigid triazole-thiazole spacers.
- Bioactivity : Docking studies in reveal that 9c (with a bromophenyl-thiazole group) binds to α-glucosidase with a distinct pose compared to acarbose, suggesting competitive inhibition. In contrast, Compound A ’s imidazolidine-dione core may favor binding to hydrolases or proteases .
Table 1: Structural and Physicochemical Comparison
| Property | Compound A | 9c () |
|---|---|---|
| Molecular Weight | ~532 g/mol | ~624 g/mol |
| LogP (Predicted) | 3.1 | 4.5 |
| Hydrogen Bond Acceptors | 7 | 9 |
| Key Functional Groups | Trifluoroethyl | Bromophenyl-thiazole |
Imidazole-Based Derivatives
The imidazole-bipyridine compound from (Compound B ) contrasts with Compound A in critical ways:
- Aromaticity: Compound B’s imidazole is aromatic, enabling π-π stacking with proteins, whereas Compound A’s imidazolidine-dione is non-aromatic, reducing reactivity but enhancing solubility .
- Synthetic Route : Compound B is synthesized via nucleophilic aromatic substitution (SNAr), while Compound A likely requires amide coupling and piperidine functionalization .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the piperidine ring via acetylation with 2-(1H-benzodiazol-1-yl)acetic acid derivatives under coupling agents like EDCI/HOBt ( ).
- Step 2 : Introduction of the trifluoroethyl group to the imidazolidine-2,4-dione core using nucleophilic substitution or alkylation reactions ().
- Step 3 : Purification via column chromatography and validation by NMR (¹H, ¹³C) and LC-MS to confirm structural integrity ().
- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and stoichiometric ratios to minimize side products ().
Q. How is the purity and structural identity of the compound validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C spectra identify proton environments and carbon frameworks. For example, the trifluoroethyl group shows distinct ¹⁹F coupling in ¹H NMR ().
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns ().
- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection ().
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) ().
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values ().
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) to validate results ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzodiazol vs. naphthalene in vs. 5) using molecular docking to identify critical binding interactions ().
- Experimental Validation : Redesign analogs with targeted modifications (e.g., replacing trifluoroethyl with methyl groups) and re-test activity ().
- Data Normalization : Account for batch-to-batch variability by standardizing assay protocols (e.g., cell passage number, serum concentration) ().
Q. What computational strategies optimize the synthesis and predict reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states ( ).
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts. For example, acetone/THF mixtures improve yields in piperidine acylation ( ).
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions ( ) .
Q. How do researchers characterize the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized targets (e.g., recombinant kinases) ().
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds (e.g., between benzodiazol and ATP-binding pockets) ().
- Mutagenesis Studies : Validate binding hypotheses by mutating key residues (e.g., Lys⁵⁰ in kinase active sites) and re-assaying activity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
